molecular formula C12H17N B11911442 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 89549-08-6

2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11911442
CAS No.: 89549-08-6
M. Wt: 175.27 g/mol
InChI Key: ROMNMDVLVJNLLS-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrahydroisoquinolines, which are known for their presence in various natural products and therapeutic agents. This compound is characterized by the presence of three methyl groups at positions 2, 5, and 8 on the tetrahydroisoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, can be employed to form the tetrahydroisoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Scientific Research Applications

2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89549-08-6

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2,5,8-trimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17N/c1-9-4-5-10(2)12-8-13(3)7-6-11(9)12/h4-5H,6-8H2,1-3H3

InChI Key

ROMNMDVLVJNLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(CC2=C(C=C1)C)C

Origin of Product

United States

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